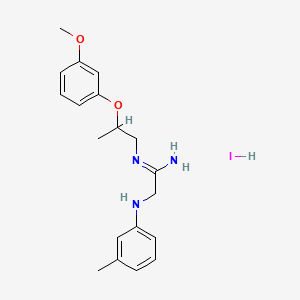

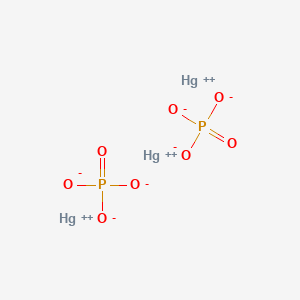

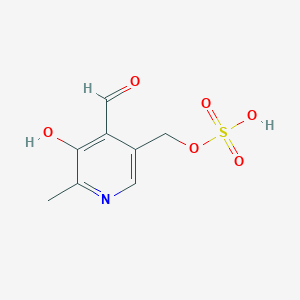

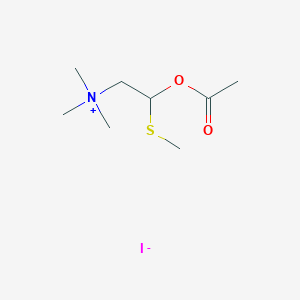

![molecular formula C12H15ClN2O B1218223 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 35764-54-6](/img/structure/B1218223.png)

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Overview

Description

“6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” is a member of beta-carbolines . Beta carbolines are compounds containing a 9H-pyrido[3,4-b]indole moiety .

Synthesis Analysis

The synthesis of “6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” can be achieved from 4-Methoxyphenylhydrazine hydrochloride .Molecular Structure Analysis

The molecular formula of “6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” is C12H12N2O2 . The molecular weight is 216.24 .Physical And Chemical Properties Analysis

The melting point of “6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” is 275-277 °C . The boiling point is predicted to be 549.2±50.0 °C . The density is predicted to be 1.308±0.06 g/cm3 . The pKa is predicted to be 15.18±0.20 .Scientific Research Applications

Anti-Cancer Agent

The compound has been studied for its potential as an anti-cancer agent . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines .

Neurodegenerative Diseases

The compound is used in the study of neurodegenerative diseases . This suggests that it may have potential therapeutic applications in conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Vibrational Spectra and Stable Conformations

The compound has been studied for its vibrational spectra and stable conformations . This type of research is important for understanding the physical and chemical properties of the compound, which can inform its potential applications in various fields.

Design of Novel Anti-Tumor Agents

The compound has been used as a basis for the design of novel anti-tumor agents . By introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies are crucial for understanding how the compound interacts with other molecules, which can inform its potential therapeutic applications.

Therapeutic Uses

The compound has potential therapeutic uses . While the specific therapeutic uses are not detailed in the source, the mention of therapeutic uses suggests that the compound may have potential applications in the treatment of various health conditions.

Safety and Hazards

The safety symbols for “6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” are GHS07 . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride is the 5-hydroxytryptamine (5-HT) transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride inhibits the 5-HT transporter , thereby preventing the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin on the postsynaptic neuron .

Biochemical Pathways

The inhibition of the 5-HT transporter by 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride affects the serotonergic pathway . Increased levels of serotonin in the synaptic cleft can stimulate postsynaptic serotonin receptors more effectively, leading to enhanced serotonergic neurotransmission .

Result of Action

The inhibition of the 5-HT transporter by 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride leads to increased serotonin concentration in the synaptic cleft . This can result in antidepressant-like behavioural effects . In addition, it has been reported to attenuate audiogenic seizures in mice .

properties

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMJEIDSHZEQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20315-68-8 (Parent) | |

| Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20189301 | |

| Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride | |

CAS RN |

17952-64-6, 35764-54-6 | |

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

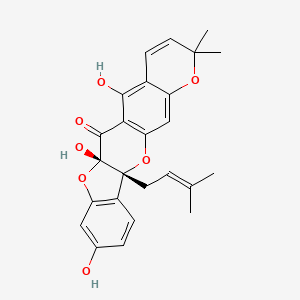

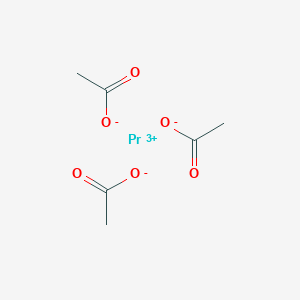

![2-[[2-(Diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine](/img/structure/B1218162.png)